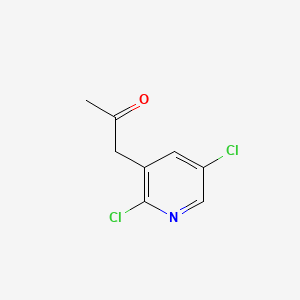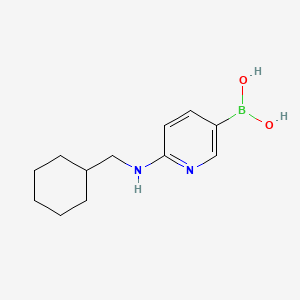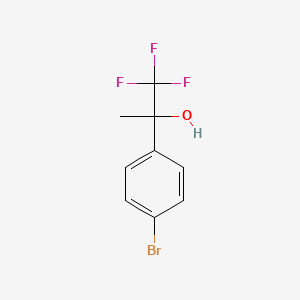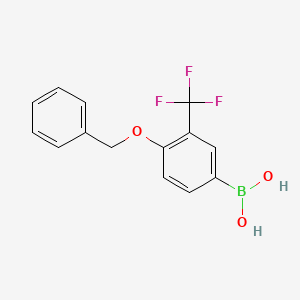
(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid” is a boronic acid derivative with the CAS Number: 1245014-05-4 . It has a molecular weight of 296.05 . The IUPAC name for this compound is 4-(benzyloxy)-3-(trifluoromethyl)phenylboronic acid . The physical form of this compound is a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H12BF3O3/c16-14(17,18)12-8-11(15(19)20)6-7-13(12)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2 . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis
Boronic acids, including this compound, are known to participate in various chemical reactions. One of the most common reactions involving boronic acids is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to form carbon-carbon bonds and is particularly useful due to its mild and functional group tolerant reaction conditions .Physical And Chemical Properties Analysis
The compound “(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid” is a white to yellow solid . The compound has a molecular weight of 296.05 .Applications De Recherche Scientifique
Catalytic Applications
One noteworthy application of boronic acids, including (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid, is in catalysis. For example, derivatives of trifluoromethylphenylboronic acid have been utilized as catalysts in dehydrative condensation reactions between carboxylic acids and amines. These reactions are crucial for synthesizing amides, a fundamental reaction in pharmaceutical chemistry. The presence of an ortho-substituent in such boronic acids plays a pivotal role in accelerating the amidation process by preventing the coordination of amines to the boron atom, thus enhancing the reaction efficiency (Wang, Lu, & Ishihara, 2018).
Material Science and Nanotechnology
In material science, phenylboronic acids, including those with trifluoromethyl groups, have been explored for their binding capabilities to saccharides and their utility in modifying the optical properties of nanomaterials. For instance, phenyl boronic acids grafted onto polyethylene glycol-wrapped single-walled carbon nanotubes have shown promise in saccharide recognition due to their ability to quench near-infrared fluorescence in response to saccharide binding. This property is pivotal for developing new sensors and devices in nanotechnology and biomedical engineering (Mu et al., 2012).
Organic Synthesis
The utility of trifluoromethylphenylboronic acids extends into organic synthesis, where they are used as intermediates in forming complex organic compounds. For example, these acids have facilitated the hydroboration of imines, a critical step in synthesizing various amines without the need for external Lewis bases. This method showcases the compound's versatility in synthesizing nitrogen-containing compounds, which are prevalent in pharmaceuticals and agrochemicals (Yin, Soltani, Melen, & Oestreich, 2017).
High-Performance Polymers
Moreover, trifluoromethylphenylboronic acids have played a significant role in synthesizing high-performance polymers with outstanding thermal stability and optical transparency. These polymers, synthesized through reactions involving trifluoromethyl-activated monomers, exhibit ultrahigh glass-transition temperatures and are soluble in various organic solvents. Their application potential in optical materials due to their transparency in the visible light spectrum is particularly noteworthy (Huang et al., 2007).
Safety And Hazards
This compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .
Orientations Futures
Boronic acids, including this compound, are valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds . Future research may focus on developing new reactions involving boronic acids, as well as improving the efficiency and selectivity of existing reactions .
Propriétés
IUPAC Name |
[4-phenylmethoxy-3-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BF3O3/c16-14(17,18)12-8-11(15(19)20)6-7-13(12)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDRDSTVBFGULJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(F)(F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BF3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40737282 |
Source


|
| Record name | [4-(Benzyloxy)-3-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40737282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid | |
CAS RN |
1245014-05-4 |
Source


|
| Record name | [4-(Benzyloxy)-3-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40737282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

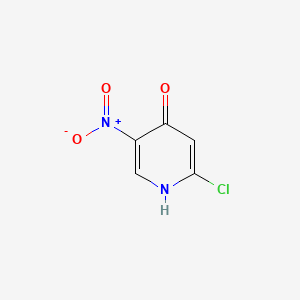
![6-Benzyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B599230.png)
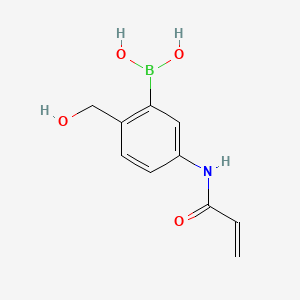
![3'-Fluoro-[1,1'-biphenyl]-2,4'-dicarboxylic acid](/img/structure/B599233.png)
![6-(2-Hydroxyethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B599234.png)
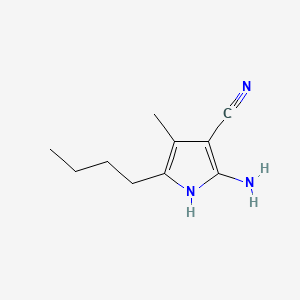
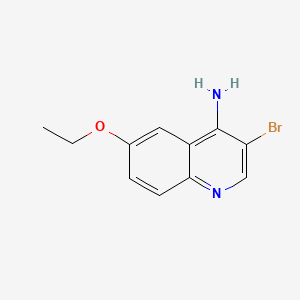
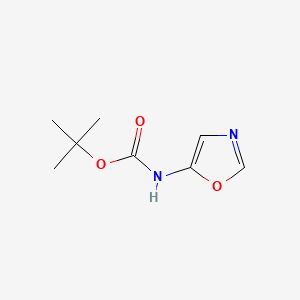
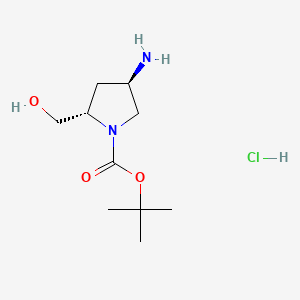
![2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B599242.png)

